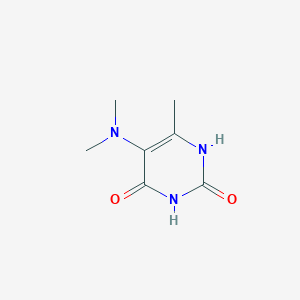

![molecular formula C14H11BrN2O4 B5566863 3-溴-4-[(4-硝基苄基)氧基]苯甲醛肟](/img/structure/B5566863.png)

3-溴-4-[(4-硝基苄基)氧基]苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

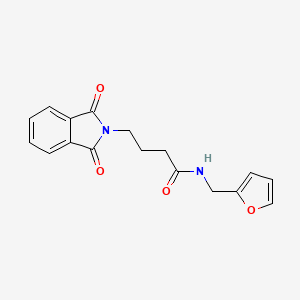

The synthesis of 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves the reaction of 4-nitrobenzyl bromide with different hydroxybenzaldehydes, leading to a series of benzyloxybenzaldehyde derivatives. These derivatives are crucial intermediates for further chemical transformations. Notably, prolonged reaction times facilitate the formation of benzofuran derivatives from ortho-hydroxyaldehydes with 4-nitrobenzyl bromide. The synthesis pathway is marked by its versatility, allowing for the production of various derivatives through condensation reactions, which are further characterized by spectroscopic and crystallographic techniques (Hayvalı et al., 2010).

Molecular Structure Analysis

The molecular structure of the compounds derived from 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime showcases E configurations about the C=N bond and exhibits minimal dihedral angles between benzene rings, indicating a planar structure conducive to stability and potential reactivity. X-ray crystallography has been instrumental in determining the solid-state structures, revealing the significance of intermolecular hydrogen bonds in the crystal lattice formation (Cao & Wang, 2009).

Chemical Reactions and Properties

3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime undergoes various chemical reactions, including palladium-catalyzed ortho-bromination, which is crucial for synthesizing substituted 2-bromobenzaldehydes. This reaction highlights the compound's reactivity and its utility in organic synthesis, providing a pathway to derivatives with potential biological and material applications (Dubost et al., 2011).

Physical Properties Analysis

Investigations into the physical properties of derivatives of 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime reveal crucial insights into their stability, solubility, and crystalline nature. Single-crystal X-ray diffraction data have elucidated the (3+1)-dimensional incommensurately modulated structure of certain derivatives, providing a foundation for understanding their nonlinear optical properties and stability under various conditions (Subashini et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-Bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime derivatives, including their reactivity, potential for various substitutions, and the formation of novel compounds through condensation reactions, have been extensively studied. These properties are influenced by the presence of the nitro group and the bromo substituent, which facilitate a range of reactions, including oxidative debenzylation and carbene-catalyzed reductive couplings, underscoring the compound's versatility in synthetic chemistry (Moriyama et al., 2014).

科学研究应用

卡宾催化的还原偶联

硝基苄基溴化物和活化酮或亚胺通过单电子转移过程的还原偶联是一项重要的应用。该方法包括在还原条件下通过 N-杂环卡宾 (NHC) 催化生成(硝基)苄基自由基,通过苄基溴化物的形式极性反转生成叔醇产物。该过程能够直接偶联两个最初的亲电碳,为在温和有机催化条件下转化(硝基)苄基溴化物提供了一条新途径 (Li 等人,2016 年)。

预先组织的配体构建

另一个研究领域涉及通过碳乙氧基化反应将溴转化为酯,促进具有亲氧和阴离子侧链配体的合理设计。该过程对于生物材料的潜在标记至关重要,表明其在生物偶联化学中的重要性 (Charbonnière、Weibel 和 Ziessel,2002 年)。

合成和计算分析

苯甲醛及其肟(包括 2-(N-溴烷氧基)-5-(苯偶氮)苯甲醛)的合成和计算分析突出了这些化合物在理解分子特性和反应性方面的重要性。这项研究为这些分子的有利构象和潜在能态提供了宝贵的见解,这对于设计具有特定性质的新化合物至关重要 (Balachander 和 Manimekalai,2017 年)。

区域选择性保护

利用各种保护基团对二羟基苯甲醛中的羟基进行区域选择性保护对于合成化学至关重要,尤其是在复杂分子的逐步合成中。该技术允许在未保护的位点进行选择性反应,这对于以高精度构建分子至关重要 (Plourde 和 Spaetzel,2002 年)。

选择性邻位溴化

使用 Pd 催化的 C-H 活化对取代的苯甲醛肟进行选择性邻位溴化证明了导向基团在促进区域选择性卤代化中的潜力。该应用对于合成取代的 2-溴苯甲醛至关重要,展示了钯催化在有机合成中的重要性 (Dubost 等人,2011 年)。

作用机制

The mechanism of action of a compound usually refers to how it interacts with biological systems. As this seems to be a purely synthetic compound, it’s unclear what its biological mechanism of action would be without further study.

属性

IUPAC Name |

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O4/c15-13-7-11(8-16-18)3-6-14(13)21-9-10-1-4-12(5-2-10)17(19)20/h1-8,18H,9H2/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHVDAZBPXNQDZ-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=NO)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=N/O)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(NE)-N-[[3-bromo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

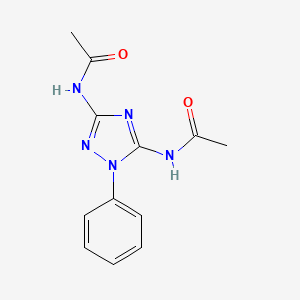

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

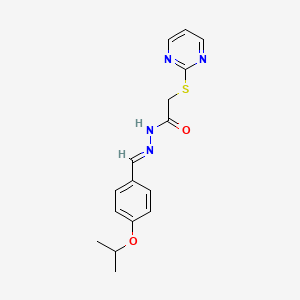

![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)

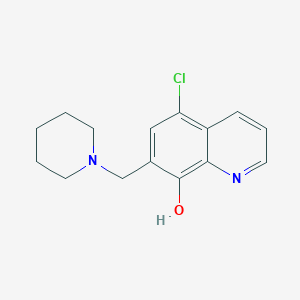

![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)

![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)

![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)